molecular formula C7H6BrFO B15362015 2-Bromo-5-fluoro-3-methylphenol

2-Bromo-5-fluoro-3-methylphenol

Cat. No.: B15362015
M. Wt: 205.02 g/mol
InChI Key: KXORHVIKYIUJJZ-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-methylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring with a hydroxyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Fluorination: The compound can be synthesized by starting with 3-methylphenol and sequentially introducing bromine and fluorine through electrophilic aromatic substitution reactions.

  • Direct Halogenation: Another method involves the direct halogenation of 3-methylphenol using bromine and fluorine sources under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and iron(III) bromide (FeBr₃) for electrophilic substitution are employed.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: Amines and other reduced derivatives.

  • Substitution: Various substituted phenols and halogenated compounds.

Scientific Research Applications

2-Bromo-5-fluoro-3-methylphenol is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoro-3-methylphenol exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Bromo-2-fluoro-5-methylphenol: Similar structure but different positions of halogens.

  • 2-Bromo-3-fluoro-5-methylphenol: Another positional isomer with distinct chemical properties.

  • 2-Bromo-5-fluoro-4-methylphenol: Similar to the compound but with a different methyl group position.

Uniqueness: 2-Bromo-5-fluoro-3-methylphenol is unique due to its specific arrangement of halogens and methyl group, which influences its reactivity and applications. Its distinct chemical properties make it suitable for specialized uses in various fields.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

IUPAC Name

2-bromo-5-fluoro-3-methylphenol

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3

InChI Key

KXORHVIKYIUJJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)O)F

Origin of Product

United States

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